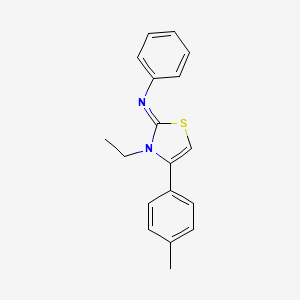

(2Z)-3-ethyl-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine

Description

Properties

IUPAC Name |

3-ethyl-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-3-20-17(15-11-9-14(2)10-12-15)13-21-18(20)19-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLJEXHAPBGWNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Once the compound’s targets are identified, it will be possible to determine which biochemical pathways are affected and understand the downstream effects of these interactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors could include pH, temperature, presence of other molecules, and cellular environment.

Biological Activity

The compound (2Z)-3-ethyl-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a member of the thiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C18H18N2S

- Molecular Weight : 298.41 g/mol

- Structure : The compound features a thiazole ring substituted with ethyl and phenyl groups, contributing to its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of thiazole derivatives. Specifically, compounds similar to (2Z)-3-ethyl-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine have demonstrated significant activity against various fungal strains.

Case Study: Antifungal Efficacy

In a study assessing the antifungal properties of thiazole derivatives, compounds were tested against Candida albicans and Candida parapsilosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2d | 1.23 | Candida parapsilosis |

| 2e | 1.50 | Candida albicans |

These findings suggest that modifications at the para position of the phenyl moiety enhance antifungal activity due to increased electronegativity and lipophilicity, which are crucial for drug efficacy.

Cytotoxicity Analysis

The cytotoxic effects of (2Z)-3-ethyl-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine were evaluated using NIH/3T3 cell lines. The IC50 values obtained indicate a favorable safety profile for these compounds.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2d | 148.26 | NIH/3T3 |

| 2e | 187.66 | NIH/3T3 |

| Doxorubicin | >1000 | NIH/3T3 |

The results demonstrate that while the compounds exhibit antifungal activity, they also maintain low cytotoxicity against normal cells, indicating their potential as safer therapeutic agents.

The mechanism by which thiazole derivatives exert their antifungal effects is primarily through the inhibition of ergosterol synthesis in fungal cells. This process is analogous to the action of azole antifungals, which target the CYP51 enzyme involved in ergosterol biosynthesis.

Molecular Docking Studies

Molecular docking studies have shown that these compounds can effectively bind to the active site of CYP51. The docking scores suggest strong interactions with key residues that are critical for enzymatic function.

Comparison with Similar Compounds

Structural Comparison with Analogues

Key Observations:

R<sup>3</sup> Substituents :

- Alkyl groups (e.g., ethyl, propenyl) : Improve membrane permeability but may reduce polarity.

- Heterocyclic groups (e.g., furylmethyl, piperazine) : Enhance solubility and target specificity via hydrogen bonding .

- Methoxyethyl : Balances lipophilicity and polarity, aiding bioavailability .

R<sup>4</sup> Substituents: 4-Methylphenyl (target): Offers moderate steric bulk and hydrophobic interactions. 4-Methoxyphenyl: Methoxy groups enhance binding to aromatic residues in receptors (e.g., angiotensin II) .

Pharmacological Profile Comparison

Antihypertensive Activity ():

- Propenyl-substituted analogue (3(5)) : Exhibited 24-hour efficacy similar to valsartan (IC50 ≈ 10 nM). The 4-methoxyphenyl group likely enhances binding to the AT1 receptor’s hydrophobic pocket .

- Chlorophenyl analogues : Lower activity due to reduced electron-donating effects compared to methoxy groups.

Q & A

What synthetic methodologies are commonly employed for the preparation of (2Z)-3-ethyl-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine and its derivatives?

Basic

The compound is synthesized via the Hantzsch reaction or cyclocondensation of asymmetric thioureas with α-bromo-4-R1-acetophenones. Key steps include:

- Reacting R-phenylisothiocyanates with propan-3-amine to form thiourea intermediates.

- Boiling equimolar amounts of thiourea derivatives and α-bromoacetophenones in ethanol for 3 hours to yield hydrobromide salts .

- Purification via recrystallization (ethanol) and structural confirmation via ¹H/¹³C NMR and elemental analysis.

How is the structural integrity of this compound confirmed post-synthesis?

Basic

¹H/¹³C NMR spectroscopy and elemental analysis are critical:

- NMR identifies substituent environments (e.g., aromatic protons at δ 7.12–7.39 ppm, thiazole protons at δ 7.98 ppm) .

- Elemental analysis validates stoichiometry (e.g., nitrogen content: calculated 6.14% vs. observed 6.27%) .

What computational strategies are utilized to predict the binding affinity of this compound to biological targets like angiotensin II receptors?

Advanced

Molecular docking (Autodock 4.2.6) and scoring functions assess ligand-protein interactions:

- Docking against PDB 3R8A (angiotensin II receptor) identifies binding poses involving hydrogen bonds (imino group nitrogen), π-π stacking (phenyl rings), and hydrophobic interactions .

- Negative scoring function values (e.g., −9.2 kcal/mol) correlate with experimental antihypertensive efficacy .

How do structural modifications influence the cardiotropic vs. antihypertensive activities of derivatives?

Advanced

Substituent effects dictate activity divergence:

- Cardiotropic activity : 4-Methoxyphenyl and 4-methylpiperazinyl groups enhance vasodilation in rat aortic rings, exceeding L-carnitine’s activity .

- Antihypertensive activity : Allyl or propenyl substituents improve angiotensin II receptor antagonism (e.g., compound 3(5) matches valsartan’s efficacy) .

- Contradiction : Bulky groups (e.g., 4-bromophenyl) reduce bioavailability despite strong docking scores .

How can crystallographic data resolve molecular geometry discrepancies in this compound?

Advanced

SHELXL/WinGX refine X-ray diffraction data to:

- Confirm Z-configuration of the imine group via anisotropic displacement parameters .

- Analyze dihedral angles (e.g., 15.8° between thiazole and phenyl rings) to explain steric hindrance in binding pockets .

What experimental approaches address contradictions in pharmacological data across studies?

Advanced

Dose-response assays and metabolic stability tests clarify discrepancies:

- In vitro vs. in vivo efficacy gaps (e.g., compound 3(3) shows high docking affinity but low bioavailability) are resolved by PK/PD modeling .

- Contradiction analysis : Conflicting cardiotropic results are attributed to assay sensitivity (isolated aorta vs. whole-heart models) .

What in vitro models assess the cardiotropic activity of thiazole derivatives?

Basic

Isolated rat thoracic aortic rings measure vasodilation:

- Precontracted with KCl or phenylephrine, then exposed to derivatives (10⁻⁶–10⁻³ M).

- Activity is quantified as % relaxation relative to controls (e.g., 82% for lead compound vs. 65% for L-carnitine) .

How does molecular docking correlate with in vivo efficacy for angiotensin receptor antagonists?

Advanced

Spearman’s rank correlation links docking scores (ΔG) and in vivo systolic blood pressure reduction:

- Strong correlation (ρ = −0.78) observed for derivatives with propenyl groups .

- Outliers (e.g., compound 3(7)) require metabolite profiling to identify inactive prodrugs .

What spectroscopic techniques characterize the stereochemistry of this compound?

Basic

FT-IR and NOESY NMR confirm configuration:

- FT-IR: C=N stretch at 1620 cm⁻¹ and C-S-C at 680 cm⁻¹ .

- NOESY: Cross-peaks between ethyl and 4-methylphenyl groups validate Z-configuration .

What strategies optimize the synthetic yield of this compound?

Advanced

Design of Experiments (DoE) evaluates reaction parameters:

- Optimal conditions : Ethanol solvent, 80°C, 3 hours (yield: 86% vs. 52% at 60°C) .

- Catalyst screening : ZnCl₂ increases cyclization efficiency (yield +18%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.